This compound was identified in the context of research focused on inhibitors of differentiation (Id) proteins, which are implicated in various diseases including cancer. The compound's structure suggests it may have applications in targeting specific biological pathways relevant to tumor growth and differentiation . It is classified as a quinazoline derivative due to the presence of the quinazolin core structure, which is often associated with pharmacological activity.
The synthesis of N-butyl-4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can be achieved through several steps:
The detailed reaction conditions (temperature, solvent systems) and yields can vary based on specific methodologies employed in laboratory settings .
The molecular formula of N-butyl-4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is C₁₈H₃₁N₃O₅.
The molecular weight is calculated to be approximately 412.5 g/mol .
N-butyl-4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide may undergo various chemical reactions typical for benzamides and quinazolines:
These reactions are significant for understanding the compound's stability and reactivity in biological systems .
The mechanism of action for N-butyl-4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide likely involves interaction with specific receptors or enzymes involved in cellular differentiation and proliferation.
Experimental studies would be necessary to elucidate these mechanisms further through techniques such as receptor binding assays or cellular assays .
These properties are crucial for understanding how the compound behaves under different conditions and its suitability for pharmaceutical applications .
N-butyl-4-((6,7-dimethoxy-1-(3-methoxybenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide has potential applications in:
Further research would be necessary to explore these applications fully through preclinical and clinical studies .
CAS No.: 1199796-29-6
CAS No.: 53111-25-4
CAS No.: 109013-61-8
CAS No.: 40736-33-2
CAS No.:
CAS No.: